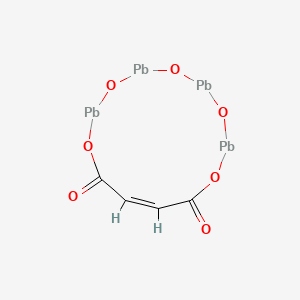
I-191
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I-191 is a potent antagonist of protease-activated receptor 2 (PAR2), which inhibits multiple signaling functions in human cancer cells . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and pharmacology.
Méthodes De Préparation
The synthesis of I-191 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers .
Analyse Des Réactions Chimiques
I-191 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include various acids and bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
I-191 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAR2-mediated signaling pathways in cancer cells, leading to reduced cell proliferation and migration.
Pharmacology: The compound is valuable for characterizing PAR2 functions in various cellular, physiological, and disease settings.
Biology and Medicine: This compound is used to investigate the role of PAR2 in inflammation, pain, and other physiological responses.
Mécanisme D'action
I-191 exerts its effects by inhibiting the binding and activation of PAR2 by structurally distinct agonists such as trypsin, peptides, and nonpeptides . It acts as a noncompetitive and negative allosteric modulator of the agonist 2f-LIGRL-NH2, leading to the inhibition of multiple PAR2-mediated intracellular signaling pathways. These pathways include calcium release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family member A (RhoA) activation, and inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation . This compound also inhibits the expression and secretion of inflammatory cytokines and cell apoptosis and migration in cancer cells .
Comparaison Avec Des Composés Similaires
I-191 is unique in its potent antagonistic activity against PAR2. Similar compounds include:
Trypsin: A serine protease that activates PAR2 and PAR4.
AY 77: A potent and selective PAR2 agonist.
TRAP-6 amide acetate: Another compound that targets PAR2.
Protease-Activated Receptor-4 diTFA: A compound that targets PAR4.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in inhibiting PAR2-mediated signaling pathways.
Propriétés
IUPAC Name |
4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASTQAQBOZSRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














